![molecular formula C21H15N3O3 B4408973 N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4408973.png)
N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide
Overview
Description
N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide, also known as BN-80927, is a small molecule compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Mechanism of Action
N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide inhibits PARP by binding to the enzyme's catalytic domain, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This leads to the accumulation of DNA damage and ultimately cell death. PARP inhibitors like this compound have been shown to have a synergistic effect with other DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. Studies have shown that it can reduce inflammation and oxidative stress, as well as improve mitochondrial function. This compound has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide is that it is a highly specific inhibitor of PARP, which allows for targeted inhibition of the enzyme. However, one limitation is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in animal studies and clinical trials.
Future Directions
There are several potential future directions for research on N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide. One area of interest is the development of combination therapies that include PARP inhibitors like this compound. Studies have shown that PARP inhibitors can sensitize cancer cells to other DNA-damaging agents, which could lead to improved cancer treatment outcomes. Another area of interest is the development of more potent and selective PARP inhibitors that could have even greater therapeutic potential. Finally, there is interest in exploring the potential use of PARP inhibitors like this compound in other diseases beyond cancer, such as cardiovascular disease and autoimmune disorders.
Scientific Research Applications
N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide has been extensively studied for its potential use in cancer treatment. PARP inhibitors like this compound have been shown to selectively kill cancer cells that have defects in DNA repair pathways, such as those with BRCA mutations. Clinical trials have demonstrated that PARP inhibitors can improve progression-free survival in patients with ovarian and breast cancer. In addition, this compound has shown promise in the treatment of other diseases, such as stroke and neurodegenerative disorders.
properties
IUPAC Name |
N-[4-(1-benzofuran-2-carbonylamino)phenyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-20(15-5-3-11-22-13-15)23-16-7-9-17(10-8-16)24-21(26)19-12-14-4-1-2-6-18(14)27-19/h1-13H,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPCHZHROUJVBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.